Torilin (CAS: 13018-10-5) is a highly purified guaiane-type sesquiterpene isolated from Torilis japonica. In commercial and laboratory procurement, it serves as a critical standardized reference material for dermatological, oncological, and endocrinological research [1]. Unlike crude botanical extracts, purified Torilin provides exact molar dosing for assays targeting 5-alpha-reductase, melanin synthesis, and angiogenesis, ensuring high reproducibility in mechanism-of-action studies and structure-activity relationship (SAR) benchmarking[2].
Substituting purified Torilin with crude Torilis japonica extracts introduces severe analytical noise, as the active torilin content in raw fruit fluctuates around 7 mg/g, making standardized dosing impossible [1]. Furthermore, utilizing common botanical baseline inhibitors like alpha-linolenic acid in 5-alpha-reductase assays results in significantly lower binding affinity, necessitating higher concentrations that risk off-target cytotoxicity [2]. For rigorous formulation benchmarking and electrophysiological screening, the isolated guaiane skeleton of Torilin is strictly required to prevent antagonistic interference from secondary metabolites [3].
In cosmeceutical formulation research, Torilin demonstrates a distinct quantitative advantage in inhibiting melanin production. When tested in alpha-MSH-activated B16 melanoma cells, Torilin achieved an IC50 of 25 µM, outperforming the industry-standard skin whitener Arbutin, which required 170 µM to achieve the same effect[1].
| Evidence Dimension | Melanin production inhibition (IC50) |
| Target Compound Data | 25 µM |
| Comparator Or Baseline | Arbutin (170 µM) |
| Quantified Difference | Torilin is 6.8-fold more potent than Arbutin. |
| Conditions | alpha-MSH-activated B16 melanoma cells |
Allows formulators to achieve target hypopigmenting efficacy at significantly lower active pharmaceutical ingredient (API) concentrations, optimizing formulation load and cost.
For researchers developing non-steroidal treatments for androgen-dependent conditions, Torilin offers a highly active scaffold. In vitro assays demonstrate that Torilin inhibits testosterone 5-alpha-reductase with an IC50 of 31.7 ± 4.23 µM, compared to the common botanical baseline alpha-linolenic acid at 160.3 ± 24.62 µM [1].
| Evidence Dimension | 5-alpha-reductase inhibition (IC50) |
| Target Compound Data | 31.7 ± 4.23 µM |
| Comparator Or Baseline | Alpha-linolenic acid (160.3 ± 24.62 µM) |
| Quantified Difference | Torilin demonstrates ~5-fold stronger inhibition. |
| Conditions | In vitro 5-alpha-reductase enzymatic assay |
Provides a potent, defined non-steroidal reference standard for evaluating novel therapies for benign prostatic hyperplasia (BPH) and androgenic alopecia.
In electrophysiological screening, Torilin acts as a specific open-channel blocker of the rapidly activating delayed rectifier K+ channel (hKv1.5). Patch-clamp techniques reveal that Torilin inhibits the hKv1.5 current with an IC50 of 2.51 ± 0.34 µM at +60 mV, accelerating inactivation kinetics and slowing deactivation [1].
| Evidence Dimension | hKv1.5 channel current inhibition (IC50) |
| Target Compound Data | 2.51 ± 0.34 µM |
| Comparator Or Baseline | Uninhibited hKv1.5 channel current (Baseline) |
| Quantified Difference | Dose-dependent blockade with specific kinetic alteration (tail crossover phenomenon). |
| Conditions | Whole-cell patch-clamp in human atrial myocytes / Ltk- cells at +60 mV |
Essential for standardizing electrophysiological assays that require precise, dose-dependent modulation of ultrarapid delayed rectifier K+ currents without off-target noise.
Torilin is a critical standard for evaluating anti-invasive mechanisms in oncology. At a concentration of 25 µM, purified Torilin significantly inhibited HT1080 human fibrosarcoma cell invasion in vitro and completely blocked intravasation in vivo, driven by the down-regulation of MMP-9 activity, without exhibiting cellular toxicity [1].
| Evidence Dimension | Cell invasion and intravasation |
| Target Compound Data | 25 µM (Complete intravasation blockade) |
| Comparator Or Baseline | Untreated HT1080 fibrosarcoma cells (Baseline) |
| Quantified Difference | Significant time-dependent inhibition of invasion and complete in vivo intravasation block. |
| Conditions | In vitro transwell invasion model and in vivo chick embryo CAM assay |
Validates Torilin as a non-toxic reference standard for MMP-9 down-regulation and anti-angiogenic drug discovery workflows, isolating anti-invasive mechanisms from general cytotoxicity.
Torilin is procured as a high-potency benchmark in skin-whitening and depigmentation assays. Its ability to down-regulate tyrosinase protein levels at significantly lower concentrations than arbutin makes it the preferred reference material for evaluating novel hypopigmenting agents [1].
In endocrinological research targeting benign prostatic hyperplasia (BPH) or androgenic alopecia, Torilin serves as a potent, non-steroidal control. It provides a reliable baseline for comparing the efficacy of newly synthesized guaiane-type sesquiterpenes or other botanical derivatives[2].
For cardiovascular pharmacology and ion channel research, Torilin is utilized as a specific open-channel blocker in patch-clamp assays. It allows researchers to precisely investigate hKv1.5 potassium channel kinetics and atrial myocyte repolarization mechanisms [3].
Torilin is applied in Matrigel plug, transwell invasion, and CAM assays to evaluate the suppression of tumor-induced angiogenesis. Its non-toxic inhibition of MMP-9 makes it an ideal standard for isolating anti-invasive mechanisms from general cytotoxicity in oncology screening [4].